Vanadyl 2,3-naphthalocyanine Vanadyl 2,3-naphthalocyanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17202507
InChI: InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2
SMILES:
Molecular Formula: C48H24N8OV
Molecular Weight: 779.7 g/mol

Vanadyl 2,3-naphthalocyanine

CAS No.:

Cat. No.: VC17202507

Molecular Formula: C48H24N8OV

Molecular Weight: 779.7 g/mol

* For research use only. Not for human or veterinary use.

Vanadyl 2,3-naphthalocyanine -

Specification

Molecular Formula C48H24N8OV
Molecular Weight 779.7 g/mol
IUPAC Name 2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+)
Standard InChI InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2
Standard InChI Key IVUBJNPDPBDVLT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Vanadyl 2,3-naphthalocyanine features a planar naphthalocyanine macrocycle with four tert-butyl groups at the 2, 11, 20, and 29 positions (Figure 1). The vanadyl ion occupies the central cavity, forming a square-planar coordination geometry. This structure contributes to its high symmetry and electronic delocalization, which are critical for its optical properties . The tert-butyl groups enhance solubility in organic solvents while sterically stabilizing the molecule against aggregation .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number105011-00-5
Molecular FormulaC₆₄H₆₄N₈OV
Molecular Weight1012.19 g/mol
Melting Point>300°C
LogP (Octanol-Water Partition)18.45
Absorption Maxima (NIR)735 nm (aggregated), 810 nm (monomeric)

Synthesis and Characterization

Synthetic Routes

The compound was first synthesized by Freyer and Minh in 1986 via cyclotetramerization of 2,3-dicyano-6-tert-butylnaphthalene in the presence of vanadyl sulfate . The reaction proceeds under inert conditions at elevated temperatures, yielding the target product after column chromatography. Modern adaptations utilize microwave-assisted synthesis to reduce reaction times and improve yields .

Spectroscopic Analysis

UV-Vis-NIR spectroscopy reveals a strong Q-band absorption at 735 nm in aggregated states (e.g., polymer dots), blue-shifted from the monomeric peak at 810 nm in tetrahydrofuran (THF) . This shift is attributed to H-aggregate formation, which alters exciton coupling. Electron spin resonance (ESR) studies confirm the presence of the paramagnetic vanadyl ion (S = 1/2), with a g-factor of 2.05 .

Physicochemical Properties

Thermal Stability

The compound’s decomposition temperature exceeds 300°C, as evidenced by thermogravimetric analysis (TGA). This stability stems from the rigid naphthalocyanine framework and the electron-withdrawing vanadyl group, which reduce susceptibility to oxidative degradation .

Solubility and Aggregation

Despite its hydrophobic tert-butyl substituents, the compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in chloroform, THF, and dimethylformamide (DMF). Aggregation in aqueous environments is mitigated by encapsulation in polymer matrices, such as poly(9-vinylcarbazole) (PVK), forming nanoparticles (P-dots) with diameters of 24–40 nm .

Functional Applications

Photothermal and Antimicrobial Activity

Liu et al. (2023) demonstrated that vanadyl 2,3-naphthalocyanine-doped P-dots generate heat and release NO under 808 nm NIR irradiation (Figure 2) . The photothermal effect elevates local temperatures by 20–25°C, while concurrent NO release (6 × 10⁷ molecules per particle) disrupts bacterial membranes. Against Staphylococcus epidermidis and Pseudomonas aeruginosa, a 99.9% reduction in viability was achieved within 10 minutes of irradiation .

Table 2: Antibacterial Performance of Naphthalocyanine-Doped P-Dots

ParameterValueSource
NIR Wavelength808 nm
Irradiation Time10 minutes
Temperature Increase20–25°C
NO Release per Particle6 × 10⁷ molecules
Bacterial Reduction99.9%

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the N–N bond dissociation energy (BDE) of co-doped N-nitroso compounds (e.g., N-nitrosodiphenylamine) decreases in the presence of photothermal heat, facilitating NO release . This synergy between photothermal and photocatalytic mechanisms enhances antibacterial efficacy compared to single-modality approaches.

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